molecular formula C18H19F5N4O3S B10927051 ethyl 2-[{[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}(ethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

ethyl 2-[{[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}(ethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B10927051
M. Wt: 466.4 g/mol
InChI Key: SQGXTMKXANXNDN-UHFFFAOYSA-N
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Description

ETHYL 2-[{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}(ETHYL)AMINO]-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound featuring multiple functional groups, including difluoromethyl, trifluoromethyl, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}(ETHYL)AMINO]-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, including the formation of the difluoromethyl and trifluoromethyl groups. The difluoromethylation process typically involves radical intermediates and specific reagents designed to introduce the difluoromethyl group into heterocycles . The trifluoromethylation process also relies on radical intermediates and has been extensively studied for its importance in pharmaceuticals and agrochemicals .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems could be employed to enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}(ETHYL)AMINO]-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

ETHYL 2-[{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}(ETHYL)AMINO]-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}(ETHYL)AMINO]-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The difluoromethyl and trifluoromethyl groups play a crucial role in modulating the compound’s biological activity by influencing its binding affinity and selectivity towards target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}(ETHYL)AMINO]-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE is unique due to the presence of both difluoromethyl and trifluoromethyl groups within the same molecule

Properties

Molecular Formula

C18H19F5N4O3S

Molecular Weight

466.4 g/mol

IUPAC Name

ethyl 2-[[2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetyl]-ethylamino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H19F5N4O3S/c1-3-26(17-24-14(18(21,22)23)13(31-17)16(29)30-4-2)11(28)8-27-10-7-5-6-9(10)12(25-27)15(19)20/h15H,3-8H2,1-2H3

InChI Key

SQGXTMKXANXNDN-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NC(=C(S1)C(=O)OCC)C(F)(F)F)C(=O)CN2C3=C(CCC3)C(=N2)C(F)F

Origin of Product

United States

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